molecular formula C4H8O5V B1594831 Vanadyl acetate CAS No. 3473-84-5

Vanadyl acetate

Cat. No. B1594831
CAS RN: 3473-84-5
M. Wt: 187.04 g/mol
InChI Key: HHCSCQJCUZGLHW-UHFFFAOYSA-N
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Description

Vanadyl acetate is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a vanadium-containing compound that has been studied extensively for its ability to regulate glucose and lipid metabolism, as well as its antioxidant properties.

Mechanism of Action

Target of Action

Vanadyl acetate primarily targets transition metal oxides (TMOs) . These TMOs are prospective anode materials for lithium-ion batteries (LIBs) due to their high theoretical specific capacity . Vanadyl acetate also targets protein tyrosine phosphatases (PTPase) , which are widely used as inhibitors in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins .

Mode of Action

Vanadyl acetate interacts with its targets by forming coordination complexes . For instance, it forms an organic-inorganic hybrid material known as vanadyl acetate nanobelts when coupled with lithium-ion conducting polymer ligands . This coupling is favorable for the dynamics of electrochemical processes . In the context of protein tyrosine phosphatases, vanadyl acetate acts as an inhibitor, affecting the dephosphorylation at the beta subunit of the insulin receptor .

Biochemical Pathways

Vanadyl acetate affects the electrochemical processes in lithium-ion batteries . It enhances the dynamics of these processes, leading to improved performance of the batteries . In biological systems, vanadyl acetate inhibits protein tyrosine phosphatases, impacting the phosphorylation pathways .

Pharmacokinetics

The pharmacokinetics of vanadyl acetate is complex due to its ability to form coordination complexes . Its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by these complexes .

Result of Action

The result of vanadyl acetate’s action is the creation of a novel anode material for lithium-ion batteries . The vanadyl acetate nanobelt electrode displays outstanding electrochemical performance, including a highly stable reversible specific capacity, superior long-term cyclability, and attractive rate capability .

Action Environment

The action, efficacy, and stability of vanadyl acetate can be influenced by various environmental factors. For instance, the synthesis of vanadyl acetate nanobelts requires a specific temperature (200°C) and the presence of certain chemicals (vanadium pentoxide and lithium hydroxide in acetic acid or ethylene glycol) . In biological systems, the effects of vanadyl acetate can depend on the context of the cell types

properties

IUPAC Name

acetic acid;oxovanadium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.O.V/c2*1-2(3)4;;/h2*1H3,(H,3,4);;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCSCQJCUZGLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.O=[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311115
Record name Bis(acetato-κO)oxovanadium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3473-84-5
Record name Bis(acetato-O)oxovanadium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003473845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(acetato-κO)oxovanadium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(acetato-O)oxovanadium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.406
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of vanadyl acetate and how does it influence its magnetic properties?

A1: Vanadyl acetate (VO(CH3COO)2) features vanadium atoms in an octahedral coordination geometry. [] These VO6 octahedra are linked together through vanadyl groups and bridging acetate groups, forming a one-dimensional chain structure. [] This arrangement leads to magnetic interactions between the vanadium atoms along the chain, resulting in antiferromagnetic behavior. []

Q2: How does the synthesis method affect the morphology and application of vanadyl acetate?

A2: Vanadyl acetate nanobelts can be synthesized via a facile solvothermal method. [] This morphology is particularly interesting for lithium-ion battery applications, as it exhibits excellent electrochemical performance as an anode material. []

Q3: Can you elaborate on the electrochemical properties of vanadyl acetate nanobelts for lithium-ion batteries?

A3: Vanadyl acetate nanobelts demonstrate a high reversible specific capacity (around 1065 mA h g-1 at 200 mA g-1) and impressive long-term cyclability, retaining a capacity of approximately 477 mA h g-1 at 2 A g-1 even after 500 cycles. [] Additionally, they exhibit attractive rate capability. []

Q4: What analytical techniques are used to characterize the structural changes of vanadyl acetate during electrochemical cycling?

A4: In situ XRD analysis is a powerful tool for investigating the structural variations of vanadyl acetate electrodes during lithium-ion insertion/extraction processes. [] The periodic evolution of the in situ XRD patterns provides evidence of excellent reversibility for Li+ ion insertion/extraction within the vanadyl acetate nanobelt electrode. []

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